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Compound of Interest

Compound Name: 1-(2-Methoxybenzoyl)piperazine

Cat. No.: B174028

Technical Guide: 1-(2-
Methoxybenzoyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Methoxybenzoyl)piperazine,
including its chemical properties and the broader context of its relevance in medicinal
chemistry. Due to the limited publicly available data on this specific compound, this document
also details the synthesis, biological activities, and mechanisms of action of closely related
arylpiperazine derivatives to provide a framework for its potential applications and research
directions.

Compound Identification

1.1. Chemical Properties

1-(2-Methoxybenzoyl)piperazine is a chemical compound with the following identifiers:
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Property Value

IUPAC Name (2-methoxyphenyl)(piperazin-1-yl)methanone
CAS Number 436099-85-3

Molecular Formula C12H16N20:2

Molecular Weight 220.27 g/mol

Synonyms 1-[(2-Methoxyphenyl)carbonyl]piperazine

1.2. Structural Representation

The logical relationship for the identification of this compound can be visualized as follows:
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Caption: Chemical identifiers for 1-(2-Methoxybenzoyl)piperazine.

Synthesis of Related Arylpiperazine Derivatives

While a specific, detailed experimental protocol for the synthesis of 1-(2-

Methoxybenzoyl)piperazine is not readily available in the cited literature, the synthesis of
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structurally similar compounds provides a likely procedural framework. A common method
involves the acylation of a piperazine derivative with a substituted benzoyl chloride.

2.1. General Experimental Protocol for N-Acylation of Piperazines

This protocol is adapted from the synthesis of 1-(4-substitutedbenzoyl)-4-(4-
chlorobenzhydryl)piperazine derivatives[1].

Materials:

1-(Substituted)piperazine

Substituted benzoyl chloride

Triethylamine

Dry dichloromethane

Procedure:

o A solution of the starting piperazine derivative (1.0 equivalent) in dry dichloromethane is
prepared and cooled to 0-5 °C in an ice bath.

o Triethylamine (3.0 equivalents) is added to the cooled reaction mixture, which is then stirred
for 10 minutes.

o The desired substituted benzoyl chloride (1.0 equivalent) is added to the mixture.

e The reaction is allowed to stir for 5-6 hours at room temperature, with progress monitored by
thin-layer chromatography (TLC).

e Upon completion, the solvent is removed under reduced pressure.

e The resulting residue is taken up in water and extracted with ethyl acetate.

e The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated to yield
the crude product, which can be further purified by chromatography.
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2.2. Synthesis Workflow
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Caption: General workflow for the synthesis of N-acylated piperazine derivatives.

Biological Activity and Mechanism of Action of
Related Compounds

1-(2-Methoxybenzoyl)piperazine belongs to the broader class of arylpiperazines, which are
known to possess significant biological activities, primarily targeting central nervous system
(CNS) receptors. The 1-(2-methoxyphenyl)piperazine moiety is a well-established
pharmacophore that confers high affinity for serotonergic and dopaminergic receptors.

3.1. Receptor Binding Affinities

Derivatives of 1-(2-methoxyphenyl)piperazine have been shown to exhibit high affinity for
dopamine Dz and serotonin 5-HT1a and 5-HTz2a receptors[2]. These receptors are key targets

for antipsychotic medications.

The following table summarizes the binding affinities (Ki, nM) of a related compound, 1-
(benzofuran-2-ylmethyl)-4-(4-methoxybenzyl)piperazine, for various receptors[3].

Receptor Ki (nM)
o1 2.7

02 103
5-HT1a 2,192
5-HT2e 15

D2 2,700

3.2. Signaling Pathways and Mechanism of Action

The therapeutic effects of arylpiperazine derivatives are often attributed to their modulation of
multiple neurotransmitter systems. For instance, a related compound, LQFM180 (1-(4-(3,5-di-
tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one), has demonstrated
anxiolytic- and antidepressant-like activities that are believed to be mediated through the
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serotonergic, noradrenergic, and dopaminergic pathways. Competition binding assays
confirmed that this compound is capable of binding to ais, 5-HT1a, and D2 receptors[4].

The general mechanism for many arylpiperazines involves their interaction with these G
protein-coupled receptors (GPCRs), leading to downstream signaling cascades that modulate
neuronal activity.

3.3. Potential Signaling Interactions
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Caption: Potential receptor targets and modulated pathways of arylpiperazine derivatives.

Conclusion

1-(2-Methoxybenzoyl)piperazine is a compound with established chemical properties, though
detailed biological data for this specific molecule is scarce. However, its structural similarity to a
well-studied class of arylpiperazines suggests its potential as a valuable intermediate in the
synthesis of novel CNS-active agents. The extensive research on related 1-(2-
methoxyphenyl)piperazine derivatives indicates that compounds built upon this scaffold are
likely to exhibit significant affinity for dopamine and serotonin receptors, making this a
promising area for further drug discovery and development. Researchers are encouraged to
use the provided synthetic and mechanistic information as a foundation for exploring the
therapeutic potential of novel derivatives of 1-(2-Methoxybenzoyl)piperazine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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and industry.
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